N-(3-chlorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide N-(3-chlorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1058205-79-0
VCID: VC11929825
InChI: InChI=1S/C16H17ClN8O/c1-23-14-13(21-22-23)15(19-10-18-14)24-5-7-25(8-6-24)16(26)20-12-4-2-3-11(17)9-12/h2-4,9-10H,5-8H2,1H3,(H,20,26)
SMILES: CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)Cl)N=N1
Molecular Formula: C16H17ClN8O
Molecular Weight: 372.8 g/mol

N-(3-chlorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide

CAS No.: 1058205-79-0

Cat. No.: VC11929825

Molecular Formula: C16H17ClN8O

Molecular Weight: 372.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide - 1058205-79-0

Specification

CAS No. 1058205-79-0
Molecular Formula C16H17ClN8O
Molecular Weight 372.8 g/mol
IUPAC Name N-(3-chlorophenyl)-4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide
Standard InChI InChI=1S/C16H17ClN8O/c1-23-14-13(21-22-23)15(19-10-18-14)24-5-7-25(8-6-24)16(26)20-12-4-2-3-11(17)9-12/h2-4,9-10H,5-8H2,1H3,(H,20,26)
Standard InChI Key BSIHKCIUKCSJOO-UHFFFAOYSA-N
SMILES CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)Cl)N=N1
Canonical SMILES CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)Cl)N=N1

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a triazolopyrimidine core fused with a piperazine-carboxamide scaffold and a 3-chlorophenyl substituent. Key structural attributes include:

  • Triazolopyrimidine moiety: A bicyclic system comprising a triazole ring fused with pyrimidine, known for π-stacking and hydrogen-bonding capabilities.

  • Piperazine-carboxamide linker: Enhances solubility and bioavailability while enabling interactions with biological targets.

  • 3-Chlorophenyl group: Introduces hydrophobicity and electronic effects, influencing receptor binding.

The molecular formula is C₁₆H₁₇ClN₈O, with a molecular weight of 372.8 g/mol.

Physicochemical Characteristics

PropertyValue
Melting PointNot reported
SolubilityModerate in polar solvents
LogP (Partition Coefficient)Estimated 2.1–2.5

The compound’s moderate lipophilicity suggests balanced membrane permeability and aqueous solubility.

Synthesis Pathways

Key Synthetic Steps

The synthesis involves three stages (Figure 1):

  • Triazolopyrimidine Core Formation: Cyclocondensation of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide with formamidine acetate under reflux.

  • Piperazine Coupling: Nucleophilic substitution at the 7-position of the triazolopyrimidine core using piperazine in dimethylformamide (DMF) at 80°C.

  • Carboxamide Formation: Reaction of the piperazine intermediate with 3-chlorophenyl isocyanate in tetrahydrofuran (THF), catalyzed by triethylamine.

Optimization Challenges

CompoundIC₅₀ (μM)Cancer Cell Line
Analog A (Triazolo[4,5-d]pyrimidine)6.2HCT-116 (Colon)
Analog B (Piperazine derivative)27.3T47D (Breast)

These results suggest potential activity against solid tumors .

Antimicrobial and Antimalarial Effects

  • Falcipain-2 Inhibition: Molecular docking reveals a binding affinity of −10.4 kcal/mol with the malaria protease falcipain-2, indicating antimalarial potential.

  • Bacterial Growth Inhibition: MIC values of 12.5 μg/mL against Staphylococcus aureus and Escherichia coli for structurally related compounds .

Mechanism of Action

Target Engagement

The triazolopyrimidine core interacts with enzymatic active sites via:

  • Hydrogen bonding: Between N3 of triazole and Asp89 residue in falcipain-2.

  • π-Stacking: Aromatic interactions with Phe80 in EGFR kinase.

Pharmacokinetic Profile

  • Absorption: Caco-2 permeability assay predicts 78% intestinal absorption.

  • Metabolism: CYP3A4-mediated oxidation of the methyl group on the triazole ring.

Applications and Future Directions

Therapeutic Candidates

  • Oncology: Combination therapies with DNA-damaging agents (e.g., cisplatin).

  • Infectious Diseases: Adjunct therapy for multidrug-resistant malaria.

Research Priorities

  • Solubility Enhancement: Prodrug strategies using phosphate esters.

  • In Vivo Efficacy: Murine xenograft models to validate antitumor activity.

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